molecular formula C15H16N2O4 B4941647 6-{[2-(AMINOCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID

6-{[2-(AMINOCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID

Cat. No.: B4941647
M. Wt: 288.30 g/mol
InChI Key: SQKJRTVGTVKOTB-UHFFFAOYSA-N
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Description

6-{[2-(Aminocarbonyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid is a cyclohexene-based carboxylic acid derivative featuring a carbamoylated anilino substituent at the 6-position. Its structure includes:

  • Cyclohexene core: A six-membered aliphatic ring with a double bond at the 3-position.
  • Anilino-carbamoyl substituent: At position 6, comprising a phenyl ring linked via an amide bond to a carbamoyl (-CONH₂) group.

Properties

IUPAC Name

6-[(2-carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c16-13(18)11-7-3-4-8-12(11)17-14(19)9-5-1-2-6-10(9)15(20)21/h1-4,7-10H,5-6H2,(H2,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKJRTVGTVKOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=CC=C2C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(AMINOCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of aniline derivatives with cyclohexene carboxylic acid under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

6-{[2-(AMINOCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-{[2-(AMINOCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-{[2-(AMINOCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents on the anilino ring or cyclohexene core, influencing physicochemical properties and reactivity.

Table 1: Structural Comparison of Selected Analogs
Compound Name CAS Number Molecular Formula Substituent Details Molecular Weight Key Features
6-{[2-(Aminocarbonyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid Not provided C15H15N2O4 -NH₂ (carbamoyl) on anilino ~305.30 High polarity due to -COOH and -CONH₂; potential for bioactivity
6-{[(Benzyloxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid 124753-65-7 C15H17NO4 Benzyloxycarbonyl (-OCOOBn) on anilino 275.30 Increased lipophilicity from benzyl group; ester hydrolysis susceptibility
6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid Multiple C15H17NO4 -OCH₃ on anilino (electron-donating) 291.31 Enhanced electron density; altered binding in receptor interactions
6-([2-(2-Thienylcarbonyl)hydrazino]carbonyl)-3-cyclohexene-1-carboxylic acid 478046-15-0 C13H14N2O4S Thiophene-carbonyl hydrazine substituent 294.33 Sulfur atom introduces π-π stacking potential; possible metabolic stability
6-[(3,5-Dimethoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid 478046-14-9 C16H19NO5 3,5-Dimethoxy on anilino 305.33 Symmetric substitution enhances lipophilicity and steric bulk
6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid Not provided C15H16ClNO3 Chloro and methyl groups on anilino ~293.75 Halogenation increases electronegativity; methyl adds steric hindrance

Physicochemical and Functional Differences

  • Polarity :

    • The parent compound’s carbamoyl and carboxylic acid groups confer high polarity, favoring aqueous solubility.
    • Benzyloxycarbonyl () and thienylcarbonyl () analogs exhibit reduced polarity, enhancing membrane permeability .
  • Electronic Effects :

    • Methoxy groups () donate electrons, stabilizing resonance structures, while chloro substituents () withdraw electrons, altering reactivity .
  • Biological Interactions: The carbamoyl group in the parent compound may act as a hydrogen bond donor/acceptor, critical for enzyme inhibition. Thienylcarbonyl hydrazine () could form chelation complexes with metal ions, relevant in metalloprotein targeting .

Research and Application Insights

  • Pharmaceutical Intermediates: Analogs like 2-{[3-(propionylamino)anilino]-carbonyl}cyclohexanecarboxylic acid (CAS 925194-02-1, ) are marketed as irritants (Xi hazard class), suggesting handling precautions in synthesis .
  • Custom Synthesis : Suppliers highlight derivatives (e.g., ) as intermediates in drug discovery, emphasizing scalability and purity (>98%) .

Biological Activity

6-{[2-(Aminocarbonyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, which are critical for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O4C_{23}H_{24}N_{2}O_{4}, with a molecular weight of approximately 392.45 g/mol. The compound features a cyclohexene ring, which contributes to its structural rigidity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The presence of the aminocarbonyl group allows for hydrogen bonding and potential enzyme inhibition, which can lead to altered metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Effects : Some studies report that it possesses antimicrobial properties against specific bacterial strains, indicating its potential as an antibiotic agent.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
Anti-inflammatoryReduction in cytokine levels
AntimicrobialActivity against E. coli

Case Studies

  • Anticancer Research :
    A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, attributed to the induction of apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Studies :
    In a model of rheumatoid arthritis, administration of the compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its viability as a therapeutic agent for autoimmune conditions.
  • Antimicrobial Testing :
    A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

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